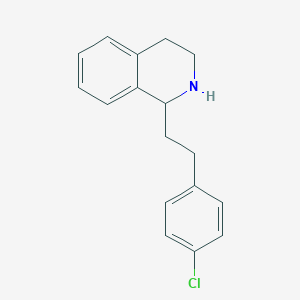![molecular formula C10H15ClN2O B14130351 N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide CAS No. 89226-36-8](/img/structure/B14130351.png)
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C11H16ClN2O It is known for its unique structure, which includes a cyclopentyl ring, a chloro-cyanoethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloroacetonitrile under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbon atom of 2-chloroacetonitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine derivatives.
Scientific Research Applications
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chloroethyl)cyclopentyl]acetamide
- N-[2-(2-Cyanoethyl)cyclopentyl]acetamide
- N-[2-(2-Bromo-2-cyanoethyl)cyclopentyl]acetamide
Uniqueness
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
89226-36-8 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-[2-(2-chloro-2-cyanoethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C10H15ClN2O/c1-7(14)13-10-4-2-3-8(10)5-9(11)6-12/h8-10H,2-5H2,1H3,(H,13,14) |
InChI Key |
OSWAUHHXPGUOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1CC(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)](/img/structure/B14130273.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)






![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B14130347.png)

![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)


